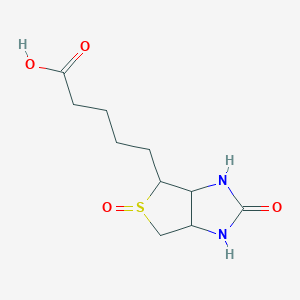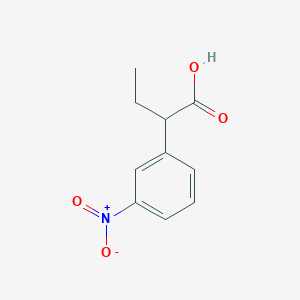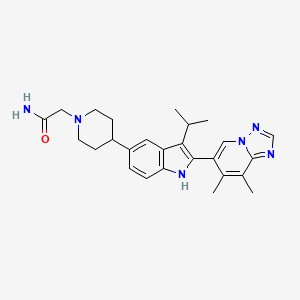
Afimetoran
Vue d'ensemble
Description
Afimetoran is an immunomodulator and an antagonist of toll-like receptors 7 and 8 . It is currently under investigation in clinical trials . It is a small molecule and is orally bioavailable . It is also known by the name BMS-986256 .
Chemical Reactions Analysis
This compound acts as an antagonist of TLR 7/8 . It has been observed that this compound inhibited the production of both interleukin-6 and interferon alpha in a dose-dependent manner in mice challenged with a TLR7 agonist .Applications De Recherche Scientifique
Organic Electronics
- Synthesis and Application in Organic Electronics : A novel aromatic fused-imide, acenaphtho[1, 2-k]fluoranthene diimide derivative (AFI), shows promise in organic electronics due to its low lowest unoccupied molecular orbital (LUMO) level and strong π-π interactions. AFI's application in solar cell devices has been demonstrated, with a reported energy conversion efficiency of 0.33% (Ding et al., 2015).
- Molecular Structure and Device Performance : Further research into acenaphtho[1, 2‐k]fluoranthene‐fused diimide derivatives, like AFI, reveals a relationship between molecular structure and device performance in organic electronics. These compounds have been used in organic photovoltaic devices, achieving a power conversion efficiency of up to 2.37% (Ding et al., 2017).
Medical and Biological Research
- Autofluorescence Imaging in Medical Research : Autofluorescence (AF) characteristics of endogenous fluorophores, like AFI, are expanding in clinical applications beyond ophthalmology. AFI's label-free assessment allows visualization of cells and tissues, showing potential in areas like diabetology, cardiology, and surgery (Wizenty et al., 2020).
- Autofluorescence Lifetime Imaging for Metabolic Studies : AFI has been instrumental in studying cellular metabolism. It utilizes fluorescent metabolic cofactors like NADH and FAD for applications in research and clinical diagnostics. Its sensitivity to various factors like cell density and pH makes it a valuable tool in metabolic analysis (Chacko & Eliceiri, 2018).
- **Fluorescence Imaging in NeurologicalResearch**: AFI has been applied in neurological research, particularly in mapping cortical responses to sensory stimuli. It offers advantages such as spatially restricted fluorescence, reduced vascular artifacts, improved spatial response profile, and a faster time course. This makes AFI a robust measure of large-scale cortical activity patterns, especially in the study of primary visual cortex (Husson et al., 2007).
Environmental Science
- Artificial Floating Islands (AFI) for Environmental Improvement : AFIs are being explored for their potential in environmental applications such as nutrient removal, biomass production, wastewater treatment, and aquaculture. They represent an innovative approach to enhancing water quality and ecosystem health (Yeh, Yeh, & Chang, 2015).
Mécanisme D'action
Afimetoran acts by binding to the target TLRs, inhibiting their operation to achieve beneficial activity . Like anifrolumab, it interferes with interferon, and like belimumab, it controls damage from overactive B cells. It also inhibits the production of multiple proinflammatory cytokines that cause a lot of tissue damage in lupus .
Orientations Futures
Afimetoran is currently in Phase 2 clinical trials for the treatment of systemic lupus erythematosus (SLE) . The compound has shown promise in mice, not only preventing lupus-like symptoms but also reversing signs of organ damage caused by the disease and preventing death . The results of these trials will determine the future directions for this compound.
Propriétés
IUPAC Name |
2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVHLQYHFQOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Afimetoran acts as an antagonist of TLR 7/8. | |
| Record name | Afimetoran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
2171019-55-7 | |
| Record name | Afimetoran [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2171019557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afimetoran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AFIMETORAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7MZL0VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



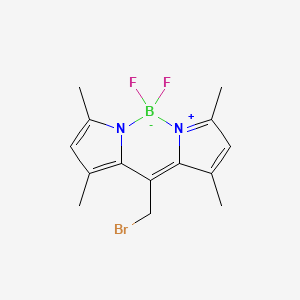
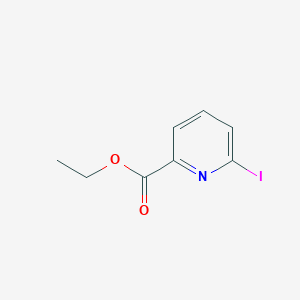
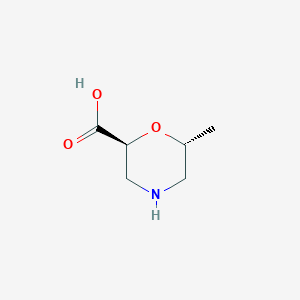
![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)
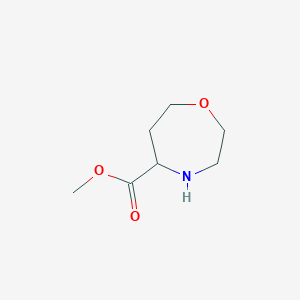
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
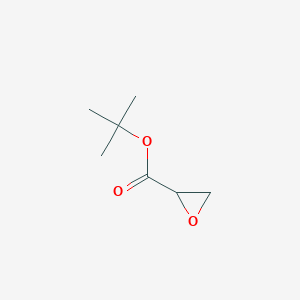
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)
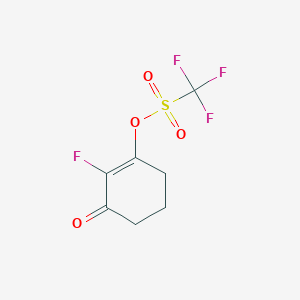
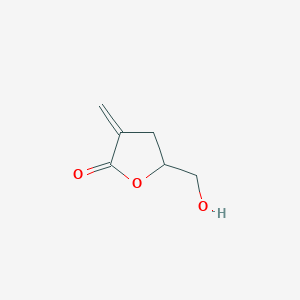
![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)
![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)
